Cas no 929975-17-7 (2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid)

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative with a cyclopropyl substituent, a thiol group at the 4-position, and a carboxylic acid functionality at the 5-position. This compound is of interest in medicinal and agrochemical research due to its versatile reactivity, particularly in the synthesis of heterocyclic scaffolds. The presence of both mercapto and carboxylic acid groups allows for selective modifications, making it a valuable intermediate in the development of biologically active molecules. Its structural features contribute to potential applications in drug discovery, where pyrimidine-based compounds are often explored for their pharmacological properties. The cyclopropyl ring may enhance metabolic stability in certain contexts.
2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid structure
929975-17-7 structure
Product Name:2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid
CAS No:929975-17-7
MF:C9H10N2O2S
MW:210.252900600433
CID:2112829
Update Time:2025-05-21

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-1,6-dihydro-4-methyl-6-thioxo-5-Pyrimidinecarboxylic acid
    • 2-cyclopropyl-4-methyl-6-sulfanylpyrimidine-5-carboxylic acid
    • 2-cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid
    • NE14104
    • Z235344387
    • 2-cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid, AldrichCPR
    • 2-cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid
    • 2-cyclopropyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic aci
    • 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid
    • Inchi: 1S/C9H10N2O2S/c1-4-6(9(12)13)8(14)11-7(10-4)5-2-3-5/h5H,2-3H2,1H3,(H,12,13)(H,10,11,14)
    • InChI Key: SDKITFWILHFYDO-UHFFFAOYSA-N
    • SMILES: S=C1C(C(=O)O)=C(C)NC(C2CC2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 380
  • Topological Polar Surface Area: 93.8

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid Pricemore >>

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Additional information on 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid

Research Brief on 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid (CAS: 929975-17-7)

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid (CAS: 929975-17-7) is a pyrimidine derivative that has garnered significant interest in recent chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This compound features a unique combination of functional groups, including a cyclopropyl ring, a thiol group, and a carboxylic acid moiety, which make it an attractive candidate for the development of novel therapeutic agents. Recent studies have explored its applications in targeting various enzymes and biological pathways, particularly in the context of infectious diseases and cancer.

One of the key areas of investigation for this compound has been its role as a potential inhibitor of bacterial enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid exhibit potent inhibitory activity against bacterial dihydrofolate reductase (DHFR), an essential enzyme for folate synthesis in pathogenic bacteria. The study highlighted the compound's ability to bind to the active site of DHFR with high affinity, suggesting its potential as a lead compound for developing new antibiotics, especially against drug-resistant strains.

In addition to its antibacterial properties, recent research has also explored the anticancer potential of this pyrimidine derivative. A 2024 preprint in BioRxiv reported that 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid can modulate the activity of certain kinases involved in cancer cell proliferation. The study utilized molecular docking and in vitro assays to show that the compound selectively inhibits specific kinase targets, leading to reduced cell viability in several cancer cell lines. These findings open new avenues for the development of targeted cancer therapies.

The synthetic accessibility of 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid has also been a focus of recent investigations. A 2023 paper in Organic Letters described an optimized synthetic route that improves the yield and purity of the compound, making it more feasible for large-scale production and further pharmacological evaluation. The new synthetic approach employs greener chemistry principles, reducing the use of hazardous reagents and minimizing waste generation.

Looking ahead, researchers are particularly interested in exploring the structure-activity relationships (SAR) of this compound to optimize its pharmacological properties. Several research groups are currently investigating modifications to the cyclopropyl ring and the thiol group to enhance bioavailability and target specificity. These efforts are expected to yield more potent and selective derivatives with improved drug-like properties in the coming years.

In conclusion, 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid represents a promising scaffold in medicinal chemistry with demonstrated potential in both antibacterial and anticancer applications. The growing body of research on this compound underscores its versatility and highlights the need for further investigation into its therapeutic potential. As synthetic methods improve and our understanding of its mechanism of action deepens, this compound may serve as the foundation for developing novel treatments for various diseases.

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